N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of hydrazines with β-diketones or other carbonyl compounds. The reaction conditions often include the use of catalysts such as iodine or acids like sulfuric acid . Industrial production methods may involve multicomponent reactions or cyclocondensation processes to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles
Scientific Research Applications
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential as an anticancer agent due to its cytotoxic properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and coordination compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-methyl-1-phenyl-1H-pyrazol-5-ol and 1,3-diphenyl-1H-pyrazol-4-yl derivatives . Compared to these compounds, N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine may exhibit unique properties such as higher stability or specific biological activities .
Properties
CAS No. |
1856086-67-3 |
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Molecular Formula |
C12H19N5 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-8-11(10(3)14-17)6-13-12-9(2)7-16(4)15-12/h7-8H,5-6H2,1-4H3,(H,13,15) |
InChI Key |
WXCDDCRVQUNRQV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=NN(C=C2C)C |
Origin of Product |
United States |
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